molecular formula C18H24F2N2O2 B12069965 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12069965
M. Wt: 338.4 g/mol
InChI Key: HAAMSJFHUWAVMD-UHFFFAOYSA-N
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Description

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group and a 3,3-difluoro-cyclobutylamino substituent. Its molecular structure combines a rigid cyclobutane ring with fluorine atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 4-[[(3,3-difluorocyclobutyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c19-18(20)10-16(11-18)21-12-14-6-8-22(9-7-14)17(23)24-13-15-4-2-1-3-5-15/h1-5,14,16,21H,6-13H2

InChI Key

HAAMSJFHUWAVMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2CC(C2)(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), sodium dichromate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted benzyl esters.

Scientific Research Applications

4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, while the piperidine ring and benzyl ester moiety contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
Target Compound C₁₈H₂₃F₂N₂O₂ 3,3-Difluoro-cyclobutylamino 348.4 High lipophilicity, rigid structure
4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester C₂₂H₂₃F₂N₂O₂ Fluorophenyl-propionyl 395.4 Aromatic fluorine, moderate steric hindrance
4-(6-Fluoropyridin-3-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester C₁₉H₂₁FN₂O₃ Fluoropyridine-oxymethyl 344.4 Basic pyridine ring, improved solubility
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ Amino-acyl-carbamate 361.5 Flexible binding, hydrogen-bonding

Research Findings and Implications

  • Steric Effects: The 3,3-difluoro-cyclobutyl group in the target compound introduces significant steric hindrance, which may limit off-target interactions compared to linear alkyl chains (e.g., ethyl-amino derivatives) .
  • Metabolic Stability : Benzyl esters are more prone to enzymatic hydrolysis than tert-butyl esters, suggesting the target compound may have shorter half-life but faster activation .

Biological Activity

The compound 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is part of a class of piperidine derivatives that have gained attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{15}H_{20}F_{2}N_{2}O_{2}
  • Molecular Weight : 302.34 g/mol

The structure features a piperidine ring substituted with a benzyl ester and a difluorocyclobutylamino group, which may influence its biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that compounds similar to 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester exhibit significant antiviral properties. For instance, research on hydroxypyridone carboxylic acid derivatives has shown that modifications at the N-1 position can enhance inhibitory effects against HIV reverse transcriptase (RT) and RNase H, with some compounds achieving an EC50 as low as 10 µM .

CompoundEC50 (µM)Mechanism of Action
4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl esterTBDInhibition of HIV RT and RNase H
Hydroxypyridone derivative10Metal chelation and enzyme inhibition

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor for various enzymes. The presence of the piperidine moiety is often associated with interactions at active sites of enzymes such as phosphodiesterases (PDEs), which are crucial in many inflammatory pathways. Inhibitors targeting PDEs have been shown to be effective in treating conditions like asthma and COPD .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The piperidine structure allows for binding to active sites, inhibiting enzymes involved in viral replication and inflammatory processes.
  • Metal Chelation : Similar compounds have demonstrated metal-binding capabilities, which can disrupt essential biochemical pathways in target cells .
  • Structural Modulation : The difluorocyclobutyl group may enhance lipophilicity and membrane permeability, facilitating better bioavailability in vivo.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various piperidine derivatives, compounds structurally related to 4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester were tested against HIV. The results indicated that modifications at the N-position significantly enhanced antiviral activity, with some derivatives achieving IC50 values below 5 µM .

Case Study 2: PDE Inhibition

Another study focused on the anti-inflammatory properties of piperidine derivatives revealed that certain compounds could effectively inhibit PDE4 activity. This inhibition led to reduced inflammation markers in animal models of asthma and COPD, suggesting potential therapeutic applications for respiratory diseases .

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